3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a fused pyrrolo-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolo-Pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Hydroxyl groups are introduced through selective hydroxylation reactions.
Substituent Addition: The dimethylphenyl and hydroxyphenyl groups are added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the aromatic rings enable π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE: Differing by the position of the hydroxyl group.
3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-7-ONE: Differing by the position of the hydroxyl group.
Uniqueness
The unique combination of hydroxyl groups and the fused pyrrolo-pyrazole ring system in 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(28)10-12)19-18-20(24-23-19)22(29)25(7-4-8-26)21(18)14-5-3-6-15(27)11-14/h3,5-6,9-11,21,26-28H,4,7-8H2,1-2H3,(H,23,24) |
InChI Key |
OOTYAVALIIPGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
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